molecular formula C13H9FO4 B6398841 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261932-87-9

3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6398841
CAS RN: 1261932-87-9
M. Wt: 248.21 g/mol
InChI Key: IPUSMIWUFRITDD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid, or 3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid, is a monofluorinated hydroxybenzoic acid (HBA) with a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, and is also used as a fluorescent probe in biochemistry and cell biology research.

Scientific Research Applications

3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid has a wide range of applications in the scientific research field. It is used as a fluorescent probe in biochemistry and cell biology research, and as a reagent in the synthesis of various compounds. It is also used in the synthesis of novel fluorinated compounds, such as fluorinated antibiotics, and in the synthesis of fluorescent dyes.

Mechanism of Action

3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid is a monofluorinated hydroxybenzoic acid (3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%). It is an organic acid that acts as an electron acceptor, and is capable of forming hydrogen bonds with other molecules. It is also capable of forming covalent bonds with other molecules, and is capable of forming complexes with metal ions.
Biochemical and Physiological Effects
3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid has been found to be non-toxic, and has no known adverse effects on humans or animals. It has been shown to have antioxidant properties, and has been found to inhibit the growth of certain bacteria. It has also been found to have anti-inflammatory and anti-allergic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid in laboratory experiments is its high purity, which is up to 95%. This makes it an ideal reagent for synthesis and other scientific research applications. The main limitation of using this acid is its high cost, which can make it prohibitively expensive for some research applications.

Future Directions

There are many potential future directions for the use of 3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid. These include its use as a fluorescent probe in biochemistry and cell biology research, its use in the synthesis of novel fluorinated compounds, its use in the synthesis of fluorescent dyes, and its use in the synthesis of drugs and pharmaceuticals. Additionally, its potential use in the development of new methods for the synthesis of fluorinated compounds, and its potential use in the development of new methods for the synthesis of drugs and pharmaceuticals, should also be explored.

Synthesis Methods

3-fluoro-5-hydroxyphenyl-5-hydroxybenzoic acid can be synthesized by the reaction of 5-hydroxybenzoic acid with 3-fluoro-5-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. This reaction yields the desired acid in a one-step synthesis, with a yield of up to 95%.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUSMIWUFRITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689383
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-87-9
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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